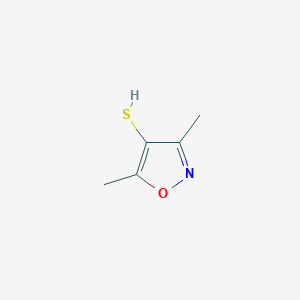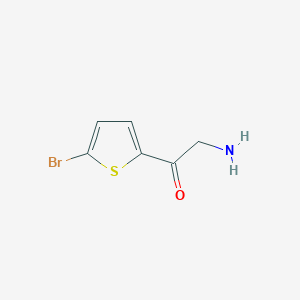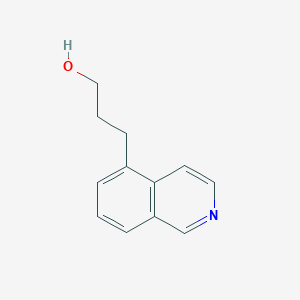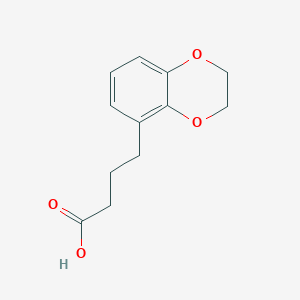![molecular formula C13H19Cl2N3O3 B13603668 2-[7-(2-Methoxyethyl)-[1,3]dioxolo[4,5-f]benzimidazol-6-yl]ethanamine;dihydrochloride](/img/structure/B13603668.png)
2-[7-(2-Methoxyethyl)-[1,3]dioxolo[4,5-f]benzimidazol-6-yl]ethanamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[7-(2-Methoxyethyl)-[1,3]dioxolo[4,5-f]benzimidazol-6-yl]ethanamine;dihydrochloride is a complex organic compound with a unique structure that includes a benzimidazole core fused with a dioxole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-(2-Methoxyethyl)-[1,3]dioxolo[4,5-f]benzimidazol-6-yl]ethanamine;dihydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with suitable aldehydes or carboxylic acids under acidic conditions.
Introduction of the Dioxole Ring: The dioxole ring can be introduced via cyclization reactions involving appropriate diol precursors.
Attachment of the Methoxyethyl Group: This step involves alkylation reactions using 2-methoxyethyl halides.
Formation of the Ethanamine Side Chain: The ethanamine side chain can be introduced through reductive amination reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the benzimidazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
2-[7-(2-Methoxyethyl)-[1,3]dioxolo[4,5-f]benzimidazol-6-yl]ethanamine;dihydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-[7-(2-Methoxyethyl)-[1,3]dioxolo[4,5-f]benzimidazol-6-yl]ethanamine;dihydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds such as 2-aminobenzimidazole and 2-methylbenzimidazole share a similar core structure.
Dioxole-Containing Compounds: Compounds like 1,3-dioxolane and 1,3-dioxane have similar ring structures.
Uniqueness
What sets 2-[7-(2-Methoxyethyl)-[1,3]dioxolo[4,5-f]benzimidazol-6-yl]ethanamine;dihydrochloride apart is the combination of the benzimidazole core with the dioxole ring and the methoxyethyl side chain. This unique structure imparts specific properties and activities that are not observed in other similar compounds, making it a valuable subject of study in various fields.
Properties
Molecular Formula |
C13H19Cl2N3O3 |
|---|---|
Molecular Weight |
336.21 g/mol |
IUPAC Name |
2-[7-(2-methoxyethyl)-[1,3]dioxolo[4,5-f]benzimidazol-6-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C13H17N3O3.2ClH/c1-17-5-4-16-10-7-12-11(18-8-19-12)6-9(10)15-13(16)2-3-14;;/h6-7H,2-5,8,14H2,1H3;2*1H |
InChI Key |
QEBUXBHQSPTYCI-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=CC3=C(C=C2N=C1CCN)OCO3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


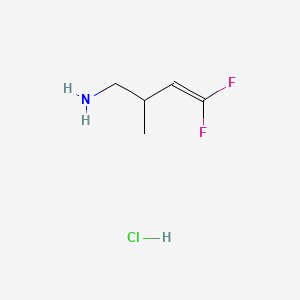
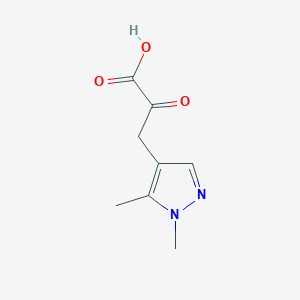

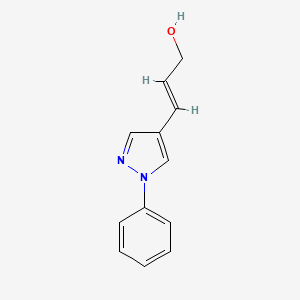
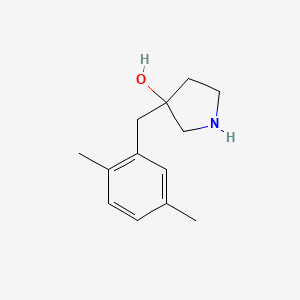
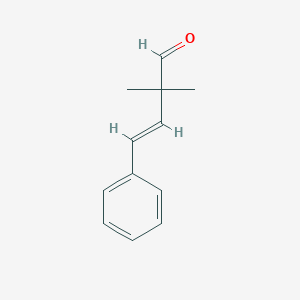
![2-Amino-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13603633.png)
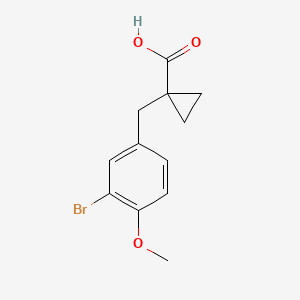
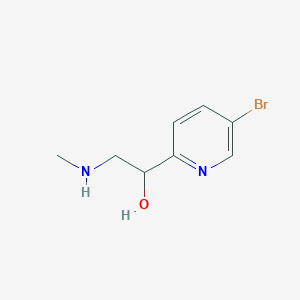
![2-chloro-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B13603652.png)
